(4-(Benzylthio)phenyl)boronic acid (4-(Benzylthio)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1005207-32-8
VCID: VC6315401
InChI: InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
SMILES: B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O
Molecular Formula: C13H13BO2S
Molecular Weight: 244.12

(4-(Benzylthio)phenyl)boronic acid

CAS No.: 1005207-32-8

Cat. No.: VC6315401

Molecular Formula: C13H13BO2S

Molecular Weight: 244.12

* For research use only. Not for human or veterinary use.

(4-(Benzylthio)phenyl)boronic acid - 1005207-32-8

Specification

CAS No. 1005207-32-8
Molecular Formula C13H13BO2S
Molecular Weight 244.12
IUPAC Name (4-benzylsulfanylphenyl)boronic acid
Standard InChI InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
Standard InChI Key ALXFJPATEOZQPF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(4-(Benzylthio)phenyl)boronic acid consists of a phenyl ring substituted at the para position with a benzylthio group (SCH2C6H5-\text{S}-\text{CH}_2\text{C}_6\text{H}_5) and a boronic acid moiety (B(OH)2-\text{B(OH)}_2). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the benzylthio substituent introduces steric and electronic effects that modulate reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1005207-32-8
Molecular FormulaC13H13BO2S\text{C}_{13}\text{H}_{13}\text{BO}_2\text{S}
Molecular Weight244.12 g/mol
Purity (Commercial)96%

Synthesis and Optimization

General Synthetic Routes

The synthesis of (4-(Benzylthio)phenyl)boronic acid typically proceeds via palladium-catalyzed cross-coupling or functional group interconversion. A representative pathway involves:

  • Thioether Formation: Reaction of 4-bromothiophenol with benzyl bromide in the presence of a base to yield 4-(benzylthio)bromobenzene.

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) and a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) to install the boronic acid group .

Equation 1: Miyaura Borylation

\ce4(Benzylthio)bromobenzene+B2(pin)2>[Pd(dppf)Cl2,KOAc](4(Benzylthio)phenyl)boronicacid\ce{4-(Benzylthio)bromobenzene + B2(pin)2 ->[Pd(dppf)Cl_2, KOAc] (4-(Benzylthio)phenyl)boronic acid}

This method parallels protocols used for analogous aryl boronic acids, such as 4-methoxyphenyl boronic acid and 4-fluorophenyl boronic acid, which achieve yields exceeding 90% under optimized conditions .

Physicochemical Properties

Thermal Stability and Solubility

Experimental data for (4-(Benzylthio)phenyl)boronic acid remain limited, but analogous boronic acids exhibit melting points between 251–256°C and boiling points near 362°C . The benzylthio group enhances lipophilicity, reducing aqueous solubility compared to unsubstituted phenylboronic acids.

Table 2: Estimated Physical Properties

PropertyValueBasis for Estimation
Melting Point240–250°CAnalogous boronic acids
Water Solubility<1 g/L (25°C)Hydrophobic substituents
LogP~2.5Computational prediction

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates carbon-carbon bond formation with aryl halides, as demonstrated in the synthesis of biaryl structures. For example, coupling with 2-bromopyridine derivatives yields 2-arylpyridines, intermediates in drug discovery .

Case Study: Pyridine Functionalization

In a protocol adapted from Paterson et al. (2015), 2-bromopyridine reacts with 4-methoxyphenyl boronic acid to form 2-(4-methoxyphenyl)pyridine in 95% yield . Substituting 4-methoxyphenyl with (4-(benzylthio)phenyl)boronic acid would enable analogous access to sulfur-containing heterocycles.

Pharmaceutical Intermediate

The benzylthio group is a precursor for sulfonamide or sulfone functionalities, common in kinase inhibitors and anticoagulants. For instance, replacing the methoxy group in gefitinib analogs with a benzylthio moiety could modulate target binding .

PrecautionRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
Storage2–8°C, anhydrous conditions
DisposalIncineration or hydrolysis

Future Directions

Expanding Reaction Scope

Recent advances in metallaphotoredox catalysis could enable C–H borylation of (4-(benzylthio)phenyl) derivatives, bypassing prefunctionalized substrates. Additionally, flow chemistry systems may enhance the scalability of Suzuki couplings involving this compound .

Biomedical Applications

The benzylthio group’s redox-active nature suggests potential in prodrug design or as a ligand for metal-organic frameworks (MOFs) in drug delivery systems. Further studies on its pharmacokinetic profile are warranted .

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